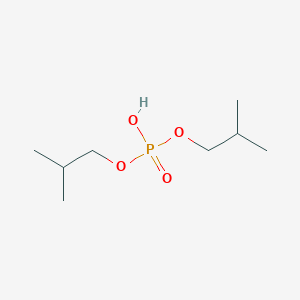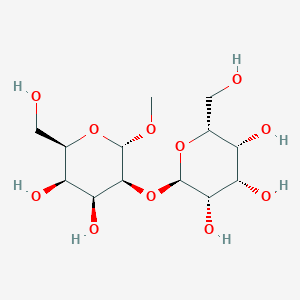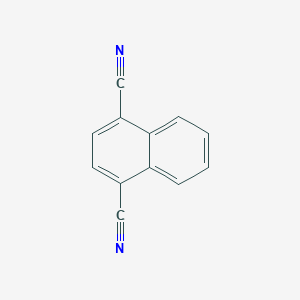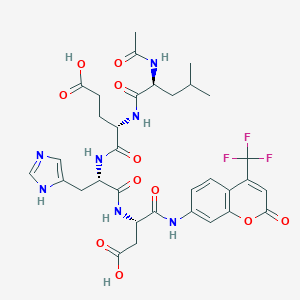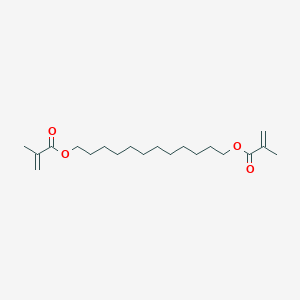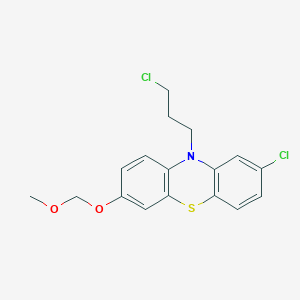
2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine typically involves multiple steps:
Starting Materials: The synthesis begins with phenothiazine as the core structure.
Alkylation: The 3-chloropropyl group is introduced via an alkylation reaction, often using 3-chloropropyl chloride in the presence of a base like potassium carbonate.
Methoxymethoxylation: The methoxymethoxy group is added through a reaction with methoxymethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including recrystallization or chromatography to obtain the pure compound.
Quality Control: Rigorous testing to confirm the identity and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted phenothiazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its interactions with biological systems to understand its potential as a therapeutic agent.
Medicine: Investigating its efficacy and safety as an antipsychotic or antiemetic drug.
Industry: Potential use in the development of new materials or as a chemical reagent.
Mecanismo De Acción
The mechanism of action of 2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine would depend on its specific application. In a pharmaceutical context, phenothiazines typically exert their effects by:
Blocking Dopamine Receptors: Reducing the activity of dopamine in the brain, which is beneficial in treating psychotic disorders.
Antiemetic Effects: By acting on the chemoreceptor trigger zone in the brain to prevent nausea and vomiting.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Thioridazine: Known for its antipsychotic and antiemetic properties.
Fluphenazine: Used in the treatment of schizophrenia.
Uniqueness
2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine is unique due to its specific substituents, which may confer distinct pharmacological properties or chemical reactivity compared to other phenothiazines. The presence of the methoxymethoxy group, in particular, could influence its solubility, stability, and interaction with biological targets.
Propiedades
IUPAC Name |
2-chloro-10-(3-chloropropyl)-7-(methoxymethoxy)phenothiazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2S/c1-21-11-22-13-4-5-14-17(10-13)23-16-6-3-12(19)9-15(16)20(14)8-2-7-18/h3-6,9-10H,2,7-8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIFKOPYCHQMOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC2=C(C=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
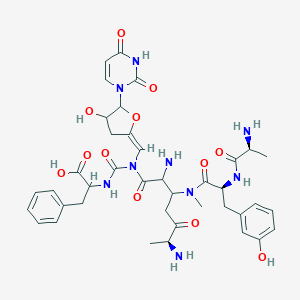
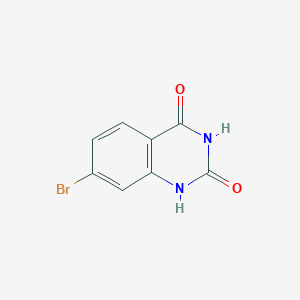
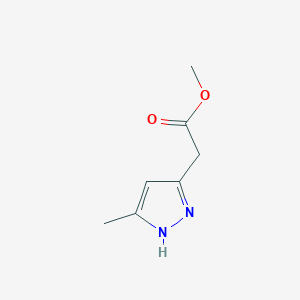
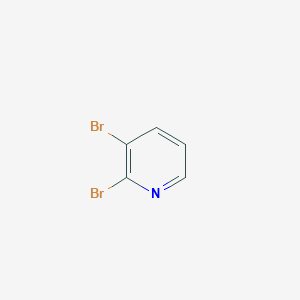
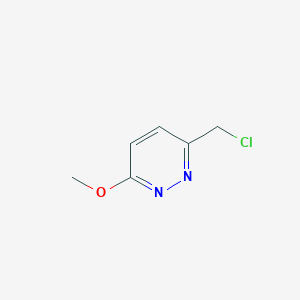
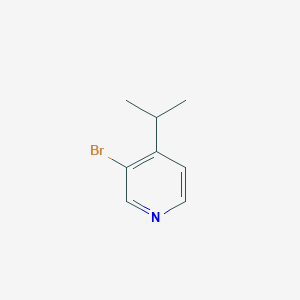
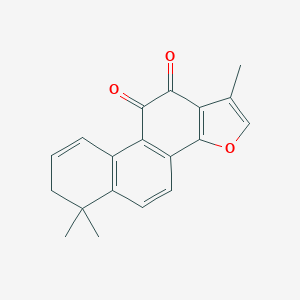
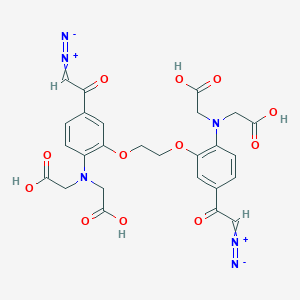
![[2-hydroxy-3-(3-triethoxysilylpropylamino)propyl] Prop-2-enoate](/img/structure/B49203.png)
